3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$l^{6}-thiolane-1,1-dione hydrochloride
Description
3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1λ⁶-thiolane-1,1-dione hydrochloride (CAS: 1177817-31-0) is a synthetic organic compound with the molecular formula C₁₅H₁₇ClFNO₃S and a molecular weight of 345.82 . Its structure features a thiolane-1,1-dione core (a sulfone-containing five-membered ring) substituted with a methylamino group linked to a 5-(4-fluorophenyl)furan-2-yl moiety. The fluorine atom on the phenyl ring enhances electronic effects and metabolic stability, while the furan ring contributes to aromatic interactions. The hydrochloride salt form improves solubility and crystallinity, making it suitable for pharmaceutical or agrochemical applications.
Properties
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-1,1-dioxothiolan-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO3S.ClH/c16-12-3-1-11(2-4-12)15-6-5-14(20-15)9-17-13-7-8-21(18,19)10-13;/h1-6,13,17H,7-10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPLYSDHLZSUTHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1NCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClFNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$\lambda^{6}$-thiolane-1,1-dione hydrochloride, identified by its chemical formula C15H17ClFNO3S, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including antibacterial and anticancer activities, supported by various research findings.
Chemical Structure and Properties
The compound features a thiolane ring and a furan moiety, which are known for their diverse biological activities. The presence of the 4-fluorophenyl group is particularly significant, as fluorinated compounds often exhibit enhanced biological activity due to increased lipophilicity and metabolic stability.
Antibacterial Activity
Recent studies have highlighted the antibacterial potential of furan derivatives. For instance, derivatives similar to the target compound have shown significant inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. In one study, a related furan derivative exhibited a minimum inhibitory concentration (MIC) of 64 µg/mL against E. coli .
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| Furan Derivative A | E. coli | 64 |
| Furan Derivative B | Staphylococcus aureus | 32 |
| Target Compound | TBD | TBD |
Anticancer Activity
The anticancer potential of furan-based compounds has been extensively researched. For example, compounds similar to 3-({[5-(4-Fluorophenyl)furan-2-yl]methyl}amino)-1$\lambda^{6}$-thiolane-1,1-dione hydrochloride have demonstrated cytotoxic effects against various cancer cell lines. In vitro studies indicated that certain furan derivatives induced apoptosis in cancer cells like MCF-7 and A549 at sub-micromolar concentrations .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 15.63 | Apoptosis induction |
| A549 | 12.34 | Cell cycle arrest |
| U-937 | 10.56 | Apoptosis induction |
Case Studies
- Study on Antibacterial Efficacy : A study published in the International Journal of Advanced Biological and Biomedical Research evaluated the antibacterial activity of various furan derivatives against pathogenic bacteria. The results showed that certain derivatives had superior activity compared to traditional antibiotics .
- Anticancer Evaluation : Another research article focused on the synthesis and biological evaluation of thiolane derivatives, including our target compound. The study found that these compounds exhibited notable cytotoxicity against leukemia cell lines, suggesting their potential as therapeutic agents in cancer treatment .
Comparison with Similar Compounds
3-(Prop-2-en-1-ylamino)-1λ⁶-thiolane-1,1-dione Hydrochloride (CAS: 1187933-28-3)
- Structure: Shares the thiolane-1,1-dione core but substitutes the 5-(4-fluorophenyl)furan-2-yl group with a propenylamino chain.
- This may lower binding affinity in biological targets compared to the fluorophenyl-furan moiety in the target compound .
3-{[2-(Diethylamino)ethyl]amino}-1λ⁶-thiolane-1,1-dione Dihydrochloride
- Structure: Features a branched aliphatic amine (diethylaminoethyl) instead of the aromatic furan-phenyl group.
- Properties: The dihydrochloride salt (vs. hydrochloride) enhances aqueous solubility.
- Synthesis : Likely involves alkylation of the thiolane-1,1-dione core, a simpler process than the multi-step coupling required for the target compound.
Functional Group Analogues
5-Fluoro-3-(3-fluorophenyl)-4H-chromen-4-one Derivatives ()
- Structure: Contains a fluorophenyl group and a heterocyclic chromenone core but lacks the thiolane-1,1-dione moiety.
- Properties: Fluorine substitution enhances metabolic stability and binding affinity, similar to the target compound. However, the chromenone scaffold introduces rigidity, which may limit conformational flexibility .
Furilazole (3-(Dichloroacetyl)-5-(2-furanyl)-2,2-dimethyloxazolidine)
- Structure : Shares a furan ring but incorporates a dichloroacetyl-oxazolidine group instead of the thiolane-1,1-dione core.
- Applications: Used as a herbicide safener (), highlighting the agrochemical relevance of furan derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
